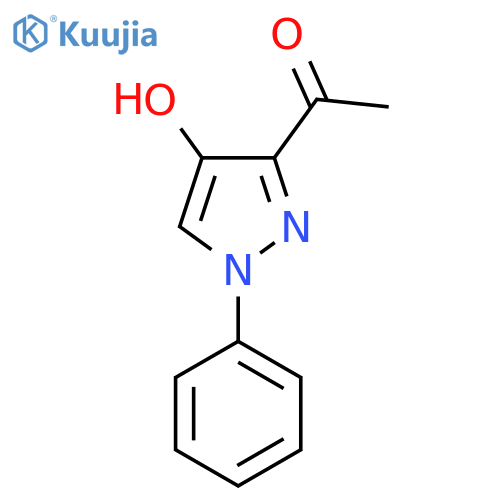Cas no 95884-28-9 (1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanone)

1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- SCHEMBL1144805
- 1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanone
- EN300-803833
- 95884-28-9
- 1-(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)ethan-1-one
- ITHZCEJDTHQGNI-UHFFFAOYSA-N
-
- インチ: 1S/C11H10N2O2/c1-8(14)11-10(15)7-13(12-11)9-5-3-2-4-6-9/h2-7,15H,1H3
- InChIKey: ITHZCEJDTHQGNI-UHFFFAOYSA-N
- ほほえんだ: OC1=CN(C2C=CC=CC=2)N=C1C(C)=O
計算された属性
- せいみつぶんしりょう: 202.074227566g/mol
- どういたいしつりょう: 202.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-803833-5.0g |
1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethan-1-one |
95884-28-9 | 95.0% | 5.0g |
$2981.0 | 2025-03-21 | |
| Enamine | EN300-803833-0.05g |
1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethan-1-one |
95884-28-9 | 95.0% | 0.05g |
$864.0 | 2025-03-21 | |
| Enamine | EN300-803833-0.1g |
1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethan-1-one |
95884-28-9 | 95.0% | 0.1g |
$904.0 | 2025-03-21 | |
| Enamine | EN300-803833-0.5g |
1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethan-1-one |
95884-28-9 | 95.0% | 0.5g |
$987.0 | 2025-03-21 | |
| Enamine | EN300-803833-10.0g |
1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethan-1-one |
95884-28-9 | 95.0% | 10.0g |
$4421.0 | 2025-03-21 | |
| Enamine | EN300-803833-0.25g |
1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethan-1-one |
95884-28-9 | 95.0% | 0.25g |
$946.0 | 2025-03-21 | |
| Enamine | EN300-803833-2.5g |
1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethan-1-one |
95884-28-9 | 95.0% | 2.5g |
$2014.0 | 2025-03-21 | |
| Enamine | EN300-803833-1.0g |
1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethan-1-one |
95884-28-9 | 95.0% | 1.0g |
$1029.0 | 2025-03-21 |
1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanone 関連文献
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanoneに関する追加情報
Professional Introduction to Compound with CAS No. 95884-28-9 and Product Name: 1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanone
Compound with the CAS number 95884-28-9 and the product name 1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanone represents a significant area of interest in the field of chemical and biomedical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in pharmaceutical development and drug discovery. The molecular structure of 1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanone incorporates key functional groups that make it a versatile candidate for further investigation.
The pyrazole moiety, a heterocyclic compound containing nitrogen, is well-documented for its broad spectrum of biological activities. In particular, the presence of a hydroxyl group at the 4-position and a phenyl ring at the 1-position enhances the compound's pharmacological profile. This configuration suggests potential interactions with various biological targets, making it a valuable scaffold for medicinal chemistry investigations. Recent studies have highlighted the importance of pyrazole derivatives in developing novel therapeutic agents, particularly in the treatment of inflammatory diseases, infectious disorders, and metabolic conditions.
One of the most compelling aspects of 1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanone is its structural flexibility, which allows for modifications that can fine-tune its biological activity. Researchers have been exploring various synthetic pathways to derive analogs of this compound, aiming to enhance its efficacy and reduce potential side effects. The integration of computational chemistry techniques has accelerated this process, enabling virtual screening and molecular docking studies to predict binding affinities and interactions with biological targets.
In recent years, there has been a surge in interest regarding natural product-inspired compounds due to their inherent biological activity and reduced toxicity. The structural motif of 1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanone bears resemblance to several bioactive natural products, suggesting that it may possess similar pharmacological properties. This has prompted researchers to investigate its potential as an anti-inflammatory agent, an antioxidant, or even an antimicrobial compound. Preliminary in vitro studies have shown promising results, indicating that this compound may exhibit significant therapeutic value.
The synthesis of 1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanone involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiopurity. These techniques not only improve the efficiency of synthesis but also open up new avenues for structural diversification. The development of robust synthetic routes is crucial for scaling up production and conducting further preclinical evaluations.
As the field of drug discovery continues to evolve, compounds like 1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanone are expected to play a pivotal role in addressing unmet medical needs. The integration of artificial intelligence and machine learning into drug design has further enhanced the potential of this compound by enabling rapid identification of novel analogs with optimized properties. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients worldwide.
The future prospects of 1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanone are bright, with ongoing research focused on elucidating its mechanism of action and exploring new applications. The compound's unique structural features make it a promising candidate for further development in various therapeutic areas. As more data becomes available from preclinical studies, it is anticipated that this compound will emerge as a key player in modern medicine.
95884-28-9 (1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanone) 関連製品
- 1805841-40-0(4-(Chloromethyl)-3-ethylphenylhydrazine)
- 1484840-22-3(1-[(3-methylpiperidin-1-yl)methyl]cyclohexan-1-ol)
- 887624-46-6(1-Piperidinecarboximidamide, 4-hydroxy-, monohydrochloride)
- 1187385-92-7(5-Bromo-2-propylaminopyrimidine)
- 1361490-46-1(2-Methoxy-5-(2,3,4-trichlorophenyl)nicotinaldehyde)
- 2287283-90-1(4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid)
- 1135298-33-7(5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one)
- 2679828-69-2((2R)-3-(1H-1,2,3-triazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1239730-59-6(2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid)
- 1807126-83-5(3-Chloro-4-(difluoromethyl)-5-(trifluoromethyl)pyridine-2-carboxaldehyde)




